molecular formula C7H6ClNO3 B13742213 Methyl 3-chloro-5-hydroxyisonicotinate

Methyl 3-chloro-5-hydroxyisonicotinate

Cat. No.: B13742213
M. Wt: 187.58 g/mol
InChI Key: TZHCNJPOHWZMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-5-hydroxyisonicotinate is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of isonicotinic acid, featuring a chlorine atom and a hydroxyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5-hydroxyisonicotinate typically involves the esterification of 3-chloro-5-hydroxyisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-hydroxyisonicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the ester group to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of 3-amino-5-hydroxyisonicotinate derivatives.

    Oxidation: Conversion to 3-chloro-5-oxoisonicotinate.

    Reduction: Formation of 3-chloro-5-hydroxyisonicotinol.

Scientific Research Applications

Methyl 3-chloro-5-hydroxyisonicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-hydroxyisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl isonicotinate: Lacks the chlorine and hydroxyl groups, making it less reactive in certain chemical reactions.

    Methyl 2-chloro-5-hydroxyisonicotinate: Similar structure but with the chlorine atom in a different position, leading to different reactivity and applications.

    Methyl 3-chloro-4-hydroxyisonicotinate: Another isomer with distinct chemical properties.

Uniqueness

Methyl 3-chloro-5-hydroxyisonicotinate is unique due to the specific positioning of the chlorine and hydroxyl groups on the pyridine ring

Properties

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

methyl 3-chloro-5-hydroxypyridine-4-carboxylate

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)6-4(8)2-9-3-5(6)10/h2-3,10H,1H3

InChI Key

TZHCNJPOHWZMRM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC=C1O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.